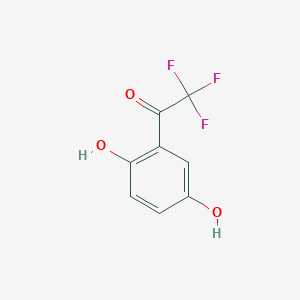

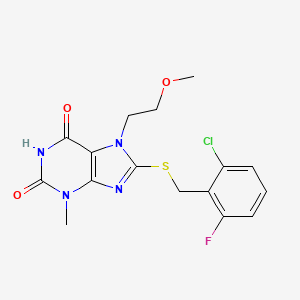

![molecular formula C19H20N4O2 B2878522 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide CAS No. 374630-53-2](/img/structure/B2878522.png)

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(2-methoxybenzylidene)-2-methylpropanehydrazide” is a complex organic molecule. It contains a benzimidazole moiety, which is a fused aromatic ring system consisting of benzene and imidazole . The “E” in the name indicates the geometry of the double bond, suggesting the presence of an alkene functional group. The “N’-(2-methoxybenzylidene)-2-methylpropanehydrazide” part suggests the presence of a hydrazide functional group, which is often found in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, an alkene, and a hydrazide functional group. The benzimidazole ring is aromatic and planar, which could contribute to the compound’s stability and possibly its binding interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The alkene could undergo addition reactions, and the hydrazide could participate in condensation reactions or be hydrolyzed. The benzimidazole ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzimidazole ring might increase its stability and rigidity. The hydrazide could form hydrogen bonds, influencing its solubility and reactivity .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Benzimidazole derivatives, such as the compound , are crucial in the synthesis of various heterocyclic compounds. These structures serve as the backbone for many pharmaceuticals due to their biological and chemical properties. The Mamedov Heterocycle Rearrangement is one such method where benzimidazoles are coupled with pyrroloquinoxalines at room temperature, showcasing the versatility of benzimidazole derivatives in synthesizing complex heterocycles.

Anticancer Agents

The benzimidazole moiety is a common feature in molecules with anticancer properties. Compounds based on 1H-benzo[d]imidazole have been evaluated for their potential as tubulin polymerization inhibitors . These inhibitors can disrupt cell division and are a promising area of research for cancer treatment.

Organic Synthesis and Pharmaceutical Chemistry

Benzimidazole derivatives are valuable scaffolds in organic synthesis and pharmaceutical chemistry. They are often directly functionalized to construct various imidazo[1,2-a]pyridine derivatives, which are important in medicinal chemistry . This demonstrates the compound’s role in the development of new pharmaceuticals.

Green Chemistry

The synthesis of benzimidazole derivatives can be performed under green chemistry principles, such as using minimal solvents and room temperature conditions . This approach aligns with the increasing need for environmentally friendly chemical processes.

Molecular Modeling

Benzimidazole derivatives are also used in molecular modeling to design new compounds with potential biological activities. Their structure-activity relationship (SAR) can be studied to predict the biological activity of new derivatives .

Peptide Synthesis

While not directly related to the compound , benzimidazole-related structures are used in peptide synthesis. For example, benzotriazole-1-yl-tetramethyluronium hexafluorophosphate (HBTU) is a popular reagent in peptide coupling reactions . This highlights the broader utility of benzimidazole derivatives in synthetic chemistry.

Advanced Research and Development

Compounds with benzimidazole units are indispensable in advanced research and development projects. They are used to explore new chemical reactions and synthesize novel materials with unique properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14(12-23-13-20-16-8-4-5-9-17(16)23)19(24)22-21-11-15-7-3-6-10-18(15)25-2/h3-11,13-14H,12H2,1-2H3,(H,22,24)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGACQYGBLCDJOE-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(2-methoxybenzylidene)-2-methylpropanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

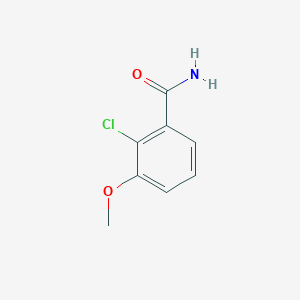

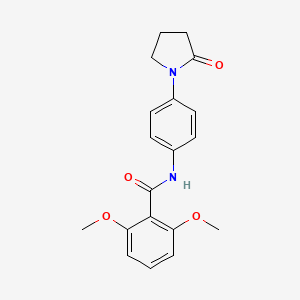

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2878441.png)

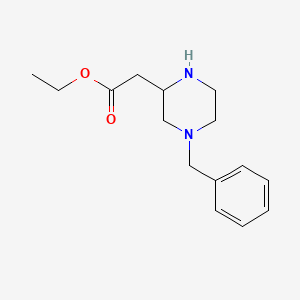

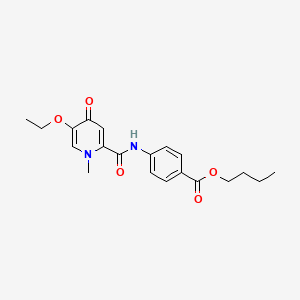

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2878446.png)

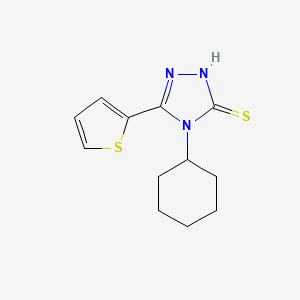

![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2878447.png)

![3-(1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2878449.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2878452.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2878456.png)

![5-(Hydroxymethyl)-2-methyl-4-({[(4-methylphenyl)methyl]amino}methyl)pyridin-3-ol](/img/structure/B2878459.png)